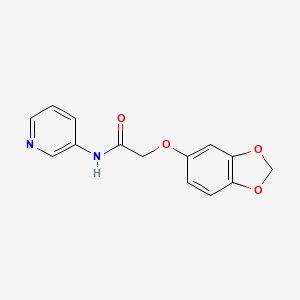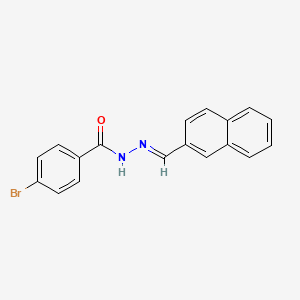
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMPU, is a widely used solvent in organic chemistry. It is a colorless, odorless liquid that is soluble in most organic solvents and water. DMPU has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea is not well understood, but it is believed to function as a polar aprotic solvent that can solubilize a wide range of organic compounds. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions involving highly reactive intermediates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant effects on the growth or development of cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea as a solvent in lab experiments are its high solubility for a wide range of organic compounds and its ability to solubilize highly reactive intermediates. Additionally, this compound is relatively non-toxic and has a low boiling point, which makes it easy to remove from reaction mixtures.
One limitation of using this compound is that it can be difficult to remove from reaction mixtures, particularly if it is used in large quantities. Additionally, this compound can react with certain compounds, such as alkyl halides, under certain conditions, which can lead to the formation of toxic byproducts.
Direcciones Futuras
There are several potential future directions for research involving N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent or reagent. Additionally, there is potential for using this compound in the development of new pharmaceuticals and other biologically active compounds.
Another area of interest is the use of this compound in the synthesis of advanced materials, such as metal-organic frameworks and other porous materials. Finally, there is potential for using this compound in the development of new catalytic systems for organic reactions.
Métodos De Síntesis
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized through a variety of methods, including the reaction of N,N-dimethylpropylamine with phosgene and the reaction of N,N-dimethylpropylamine with isocyanates. The most common method for synthesizing this compound is through the reaction of N,N-dimethylpropylamine with urea in the presence of a catalyst such as sodium methoxide.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is commonly used in the synthesis of peptides, nucleotides, and other biologically active molecules. This compound has also been used as a solvent for the synthesis of metal-organic frameworks and other advanced materials.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-14(3,4)16-13(17)15-11-9-10(2)7-8-12(11)18-5/h7-9H,6H2,1-5H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVKSPGICMQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

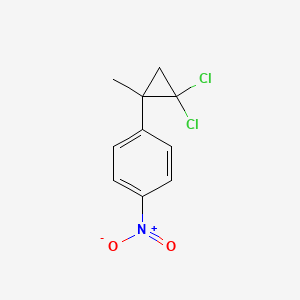
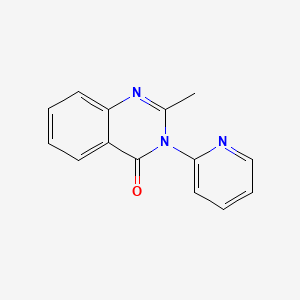
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
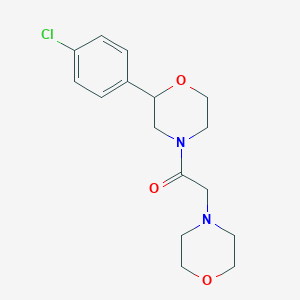
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
![7-acetyl-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321988.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)
